Dibenzofuran, dibromochloro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107227-57-6 |
|---|---|
Molecular Formula |
C12H5Br2ClO |
Molecular Weight |
360.43 g/mol |
IUPAC Name |
2,3-dibromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H5Br2ClO/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
InChI Key |
XSJQZVFAJMCPFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Cl |
Other CAS No. |
107227-57-6 |
Synonyms |
DIBROMO-MONOCHLORODIBENZOFURAN |
Origin of Product |
United States |
Nomenclature, Isomerism, and Structural Considerations
Systematic Nomenclature of Dibenzofuran (B1670420), dibromochloro- Isomers
The systematic naming of dibromochloro-dibenzofuran isomers follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.org The foundation of the name is the parent heterocycle, "dibenzofuran". wikipedia.org The positions for substitution on the dibenzofuran ring are numbered sequentially from 1 to 9, as illustrated in the basic dibenzofuran structure.
When naming a specific isomer, the following principles are applied:
Locants: Numbers are used to indicate the carbon atom to which each halogen substituent is attached.
Prefixes: The prefixes "dibromo-" and "chloro-" are used to denote the two bromine atoms and one chlorine atom, respectively.
Alphabetical Order: The substituent prefixes are arranged alphabetically. Therefore, "bromo" precedes "chloro".
Numbering Sequence: The locants are assigned to give the lowest possible number set to the substituents at the first point of difference, following the standard IUPAC rules for numbering in fused ring systems.
For example, an isomer with bromine atoms at positions 2 and 3 and a chlorine atom at position 7 would be named 2,3-dibromo-7-chlorodibenzofuran . The locants are separated by commas, and a hyphen separates the last locant from the substituent name.
The table below provides examples of systematic names for various dibromochloro-dibenzofuran isomers to illustrate the application of IUPAC nomenclature.
Table 1: Examples of Systematic Nomenclature for Dibromochloro-dibenzofuran Isomers
| Substitution Pattern (Br, Br, Cl) | Systematic IUPAC Name |
|---|---|
| 1,2-Dibromo, 8-Chloro | 1,2-Dibromo-8-chlorodibenzofuran |
| 2,3-Dibromo, 7-Chloro | 2,3-Dibromo-7-chlorodibenzofuran |
| 2,7-Dibromo, 3-Chloro | 2,7-Dibromo-3-chlorodibenzofuran |
| 4,6-Dibromo, 1-Chloro | 4,6-Dibromo-1-chlorodibenzofuran |
Positional Isomerism and Substituent Effects on Molecular Architecture
Positional isomerism is a key feature of dibromochloro-dibenzofurans. Isomers are compounds that share the same molecular formula but have different arrangements of atoms in space. iupac.org In this case, the isomers differ in the positions of the two bromine and one chlorine atoms on the dibenzofuran ring structure. The eight available positions for substitution (carbons 1 through 4 and 6 through 9) allow for a large number of unique positional isomers.
The location of the halogen substituents has a profound effect on the molecular architecture and electronic properties of the molecule. These effects stem from a combination of steric and electronic factors:
Steric Effects: The size of the halogen atoms (bromine being larger than chlorine) can cause steric hindrance, potentially leading to distortions in the planarity of the dibenzofuran ring system. For instance, substitution at adjacent positions (e.g., positions 4 and 6, which are peri-positions across the furan (B31954) oxygen) can induce significant molecular strain.
The substitution pattern is particularly critical in determining the molecule's potential to interact with biological receptors. In related compounds like polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs), congeners with halogen substitutions at the lateral positions (2, 3, 7, and 8) are noted for their specific biological activity. wikipedia.orgmst.dkpops.int This is because substitution at these positions maintains a relatively planar and rigid molecular structure, which is often a prerequisite for binding to certain receptors like the aryl hydrocarbon receptor (AhR). pops.intnih.gov
The table below illustrates some of the possible positional isomer categories based on the distribution of substituents across the two benzene (B151609) rings.
Table 2: Categories of Positional Isomers of Dibromochloro-dibenzofuran
| Category | Description of Substituent Placement | Example Isomer Name |
|---|---|---|
| All on one ring | All three halogen atoms are on the same benzene ring. | 2,3-Dibromo-4-chlorodibenzofuran |
| 2 on one ring, 1 on the other | Two halogens on one ring, one on the other. | 2,3-Dibromo-7-chlorodibenzofuran |
| Lateral Substituted | Halogens occupy only the 2, 3, 7, and 8 positions. | 2,7-Dibromo-3-chlorodibenzofuran |
| Non-Lateral Substituted | Halogens occupy at least one of the 1, 4, 6, or 9 positions. | 1,6-Dibromo-8-chlorodibenzofuran |
Stereochemical Aspects of Halogenated Dibenzofuran Congeners
Stereoisomerism relates to compounds with the same molecular formula and connectivity but different three-dimensional orientations of their atoms. docbrown.info The fundamental dibenzofuran molecule is planar. wikipedia.org For many of its halogenated derivatives, particularly those with few substituents, the molecule retains this planarity, and thus, classical stereoisomerism involving chiral centers is not observed.
However, a relevant stereochemical consideration for some halogenated aromatic compounds is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the steric strain of substituents prevents the molecule from easily converting between its conformational forms. qmul.ac.uk This phenomenon creates a chiral axis. While well-documented for ortho-substituted biphenyls, its occurrence in dibenzofurans is less common due to the bridging furan ring which reduces the rotational freedom between the two aryl rings.
Despite the relative rigidity of the dibenzofuran core, significant steric crowding from multiple large halogen substituents could theoretically induce non-planarity or twisting of the benzene rings relative to each other. This could potentially lead to stable, non-superimposable mirror-image conformers (enantiomers), making the molecule chiral. For a dibromochloro-dibenzofuran to be chiral, its structure must be asymmetric, meaning it lacks a plane of symmetry.
For example, a hypothetical isomer like 1,9-dibromo-4-chlorodibenzofuran would be asymmetric and thus chiral, existing as a pair of enantiomers, provided the molecule is non-planar. The steric repulsion between the large bromine atoms at the 1 and 9 positions and the chlorine at the 4-position could potentially force the molecule into a stable, twisted conformation. However, the energy barrier to racemization (interconversion of enantiomers) would determine if these stereoisomers could be isolated. Detailed structural studies, such as X-ray crystallography, would be required to confirm the non-planarity and potential chirality of specific, highly substituted dibromochloro-dibenzofuran congeners. chinesechemsoc.org
Synthetic Methodologies for Halogenated Dibenzofurans
Chemical Synthesis Pathways for Dibenzofuran (B1670420) Derivatives
The deliberate synthesis of dibenzofuran derivatives is crucial for producing compounds with specific properties for research and potential applications. organic-chemistry.org A variety of catalytic and non-catalytic methods have been established to achieve this.
Palladium catalysis is a powerful tool for the synthesis of dibenzofurans. organic-chemistry.org One effective method involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, using palladium acetate (B1210297) as a catalyst. organic-chemistry.org This approach is notable for proceeding in the absence of a base. organic-chemistry.org Another strategy is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of phenols. nih.gov This reaction uses air as the oxidant, and interestingly, the rate-limiting step is the C-O reductive elimination, not the C-H activation. nih.gov This method is tolerant of various functional groups. nih.gov
Furthermore, dibenzofurans can be synthesized from o-iododiaryl ethers using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.orgacs.org The required o-iododiaryl ethers can be prepared in a one-pot synthesis through sequential iodination and O-arylation of phenols. organic-chemistry.orgacs.org A one-pot method for synthesizing dibenzofurans directly from aryl halides and ortho-bromophenols has also been developed, which involves a consecutive SNAr reaction and an intramolecular palladium-catalyzed aryl-aryl coupling reaction. nih.gov
Recent advancements include the development of a palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides. mdpi.com This method provides an alternative route to aryl halides, which are precursors for dibenzofuran synthesis. mdpi.com
Table 1: Examples of Palladium-Catalyzed Reactions for Dibenzofuran Synthesis
| Starting Materials | Catalyst System | Key Features |
|---|---|---|
| Ortho-diazonium salts of diaryl ethers | 3 mol% palladium acetate in refluxing ethanol | Base-free conditions. organic-chemistry.org |
| Phenols | Pd(0)/Pd(II) with air as oxidant | C-O reductive elimination is rate-limiting. nih.gov |
| o-Iododiaryl ethers | Reusable Pd/C | Ligand-free conditions. organic-chemistry.orgacs.org |
| Aryl halides and ortho-bromophenols | Palladium catalyst with K2CO3 | One-pot consecutive SNAr and intramolecular coupling. nih.gov |
| Acid anhydrides | Pd/Xantphos | Decarbonylative nucleophilic halogenation to form aryl halide precursors. mdpi.com |
Intramolecular oxidative carbon-carbon bond formation is another significant pathway to dibenzofurans. organic-chemistry.org A palladium(II)-catalyzed method conducted under air, using pivalic acid as the solvent, has shown greater reproducibility and higher yields compared to using acetic acid. organic-chemistry.org This reaction is effective for both electron-rich and electron-deficient diarylamines, which can be precursors to dibenzofurans. organic-chemistry.org The aerobic oxidative coupling of arenes like benzofuran (B130515) with benzene (B151609) and its derivatives can occur in both intermolecular and intramolecular scenarios, providing a route to heterocoupled biaryls which can be precursors to more complex fused systems. nih.gov
The Ullmann coupling reaction is a classic and effective method for forming dibenzofuran structures. organic-chemistry.orgnih.gov A novel and efficient one-pot protocol combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling to construct dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach offers operational simplicity and high selectivity. organic-chemistry.org The synthesis of naturally occurring dibenzofurans, such as didymic acid and isodidymic acid, has been achieved through intramolecular Ullmann coupling of appropriately substituted diaryl ethers. publish.csiro.aursc.org
In the pursuit of more environmentally benign synthetic methods, metal-free approaches have been explored. Photoinduced electron transfer (eT) reactions offer a metal-free pathway to synthesize substituted dibenzofurans. conicet.gov.ar One strategy involves a bimolecular coupling between para-substituted phenols and 2-bromo-1-iodo-4-R1-benzene under SRN1 conditions. conicet.gov.ar Additionally, transition-metal-free methods for the ipso-functionalization of arylboronic acids have been developed, which can be used to prepare precursors for dibenzofuran synthesis. nih.gov For instance, dibenzofuran boronic acid can be successfully functionalized using these methods. nih.gov While not entirely solvent-free, some metal-free reactions are performed by simply heating the reactants, which minimizes solvent use. nih.gov
The stereospecific synthesis of dibenzofuran analogs is important for creating compounds with specific three-dimensional structures, which is often crucial for their biological activity. An effective and straightforward route for the synthesis of hexahydrodibenzofurans is based on the rearrangement of a spirodihydrocoumarin. biointerfaceresearch.comekb.eg This method allows for the stereospecific introduction of substituents, such as aminoalkyl groups, at the 9b-carbon position. biointerfaceresearch.comekb.eg Furthermore, synthetic strategies for preparing dibenzofuran α-amino acids, which are conformationally rigid analogues of tyrosine, have been developed. nih.gov These methods involve either a Pd(II)-catalyzed C–O cyclization or a Negishi coupling approach. nih.gov
Formation as By-products in Industrial and Environmental Processes
Halogenated dibenzofurans, including polyhalogenated dibenzo-p-dioxins/dibenzofurans (PXDD/Fs), are often formed as unintentional byproducts in a variety of industrial and combustion processes. acs.orgacs.org Their formation is a significant environmental concern due to their toxicity. acs.orgcore.ac.uk
These compounds are released into the environment from combustion processes, often accompanied by flue gases. acs.orgacs.org The presence of both chlorinated and brominated precursors is crucial for the formation of mixed halogenated compounds like dibromochloro-dibenzofuran. acs.orgacs.org The thermal disposal of e-waste has been identified as a significant source, emitting PBDD/Fs at levels much higher than PCDD/Fs. iaeg.com
The production and use of chlorinated chemicals, such as certain fungicides and in vinyl chloride monomer manufacturing, have been identified as historical sources of PCDD/F contamination. core.ac.uk Similarly, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) can be generated during the production of brominated flame retardants (BFRs) and when plastics containing these flame retardants undergo processes like extrusion and molding. iaeg.com
The transformation of brominated precursors can lead to the formation of chlorinated dibenzofurans. acs.orgacs.org Studies have shown that brominated precursors can increase the formation of specific polychlorinated dibenzofuran congeners through an electrophilic chlorination reaction that includes a Br-to-Cl transformation pathway. acs.orgacs.org This highlights the role of brominated organic pollutants as precursors for the formation of PCDD/Fs. acs.orgacs.org
Table 2: Sources of Unintentional Formation of Halogenated Dibenzofurans
| Process | Precursors | Resulting Compounds |
|---|---|---|
| Industrial Incineration | Chlorinated and brominated organic matter | Polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), including dibromochloro-dibenzofuran. acs.orgacs.orgresearchgate.net |
| E-waste Disposal | Brominated flame retardants | Polybrominated dibenzofurans (PBDD/Fs). iaeg.com |
| Chemical Manufacturing | Chlorinated phenols, vinyl chloride monomer | Polychlorinated dibenzofurans (PCDFs). core.ac.uk |
| Production and Use of BFRs | Brominated flame retardants | Polybrominated dibenzofurans (PBDD/Fs). iaeg.com |
| Combustion Processes | Brominated organic pollutants | Polychlorinated dibenzofurans (PCDFs) via Br-to-Cl transformation. acs.orgacs.org |
Role of Precursor Compounds and Thermal Conditions in Halogenated Dibenzofuran Formation
The formation of halogenated dibenzofurans is significantly influenced by the nature of the precursor compounds and the thermal conditions they are subjected to. pops.int Precursors are substances that, under heat, can chemically transform into these more complex and often more toxic compounds.
Key precursor compounds for polybrominated dibenzofurans (PBDFs) include other brominated aromatic compounds. diva-portal.org The process can involve several mechanistic steps, such as elimination reactions, condensation, and debromination/hydrogenation. nih.gov The specific conditions of the thermal treatment, including temperature and the presence of other chemicals, play a crucial role in the types and quantities of halogenated dibenzofurans formed. pops.int For instance, the presence of both bromine and chlorine in a thermal process can lead to the formation of mixed halogenated compounds like polybrominated-chlorinated dibenzofurans (PBCDD/Fs). pops.intpops.int The ratio of bromine to chlorine in the combustion environment often dictates the resulting ratio in the formed molecules. pops.int
Research has shown that thermal stress, pyrolysis/gasification, and both insufficient and controlled combustion conditions are all environments where these compounds can be generated. nih.gov Under thermal stress, which can occur during the manufacturing or recycling of plastics, precursors like polybrominated diphenyl ethers (PBDEs) have a significant potential to form polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs through a simple elimination reaction. nih.gov
| Precursor Type | Formation Condition | Resulting Products |
| Brominated Flame Retardants (BFRs) | Thermal Stress, Pyrolysis, Combustion | Polybrominated Dibenzofurans (PBDFs) |
| Polybrominated Diphenyl Ethers (PBDEs) | Thermal Stress, Photolysis | Polybrominated Dibenzofurans (PBDFs) |
| Brominated & Chlorinated Aromatics | Combustion | Polybrominated-chlorinated Dibenzofurans (PXDFs) |
Unintentional Generation during Combustion and Incineration Processes
Combustion and incineration are major sources of unintentionally generated halogenated dibenzofurans. nih.govdiva-portal.org These processes provide the necessary high temperatures and can involve a mix of materials that act as precursors and catalysts.
During the combustion of waste, particularly municipal solid waste which can contain a variety of plastics and other materials, halogenated dibenzofurans can be formed. ontosight.ainih.gov The formation can occur through two primary pathways: precursor-mediated synthesis and de novo synthesis. The precursor pathway involves the transformation of existing halogenated organic compounds. nih.gov De novo synthesis, on the other hand, involves the formation of these complex molecules from the basic elements of carbon, hydrogen, oxygen, and halogens present in the combustion chamber. nih.govdss.go.th
Incomplete and uncontrolled combustion, such as in accidental fires, can lead to the formation of high amounts of PBDD/Fs. researchgate.net Conversely, controlled combustion in modern municipal waste incinerators is designed to destroy these and other pollutants with high efficiency. nih.govresearchgate.net The conditions of the combustion process, such as temperature and oxygen levels, are critical in determining the amount of PBDD/Fs formed. diva-portal.org For example, the thermal decomposition of the pesticide endosulfan (B1671282) has been shown to produce polychlorinated dibenzofurans (PCDFs), with the highest emissions observed at 923 K with a 6% oxygen concentration. nih.gov
| Combustion Scenario | Key Factors | Potential for Halogenated Dibenzofuran Formation |
| Accidental Fires | Uncontrolled conditions, mixed materials | High |
| Municipal Waste Incineration | Controlled temperature and oxygen | Low (designed for destruction) |
| Industrial Processes | Varies by process and materials | Can be a significant source |
Formation from Brominated Flame Retardants (BFRs) and Polybrominated Diphenyl Ethers (PBDEs)
Brominated flame retardants (BFRs) and, more specifically, polybrominated diphenyl ethers (PBDEs), are well-documented precursors to the formation of polybrominated dibenzofurans (PBDFs). diva-portal.orgacs.org BFRs are added to a wide range of consumer products, including plastics, electronics, and textiles, to reduce their flammability. acs.org
The thermal degradation of PBDEs is a primary pathway for PBDF formation. acs.orgacs.orgnih.gov Mechanistic studies have shown that the loss of a bromine or hydrogen atom from an ortho position (a specific location on the benzene ring) of a PBDE molecule, followed by a ring-closure reaction, is a key step in the formation of PBDFs. acs.orgacs.orgnih.gov This process can occur under various thermal stress conditions, including pyrolysis and combustion. researchgate.netacs.org Even the heat generated during the normal use of electronic devices containing BFRs can be sufficient to cause the release of PBDD/Fs. diva-portal.org
Furthermore, PBDEs can be converted to PBDFs through photolysis, which is degradation by light. nih.govresearchgate.netacs.org This process involves the generation of radicals and subsequent cyclization. acs.org The presence of an ortho-bromine substituent on the PBDE molecule is a key factor in the formation of PBDFs via photolysis. nih.gov
Research indicates that the degree and pattern of bromination on the PBDE molecule have a minor influence on the governing mechanisms of PBDD/F formation, meaning that even highly brominated BFRs can act as precursors. acs.orgacs.orgnih.gov
| Precursor | Transformation Process | Key Mechanistic Step |
| Polybrominated Diphenyl Ethers (PBDEs) | Thermal Degradation | Loss of ortho Br or H atom, followed by ring-closure |
| Polybrominated Diphenyl Ethers (PBDEs) | Photolysis | Generation of ortho-carbon radical, followed by ring-closure |
| Brominated Flame Retardants (BFRs) | Combustion | Precursor-mediated pathways |
Environmental Dynamics and Distribution
Occurrence and Source Apportionment in Environmental Matrices
"Dibenzofuran, dibromochloro-" is not commercially produced but is formed as an unintentional byproduct of thermal and industrial processes where both bromine and chlorine are present. greenpeace.to
The detection of mixed halogenated dibenzofurans, including dibromochloro- congeners, has been confirmed in various environmental media. Analytical methods utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS) have been crucial for identifying these compounds in complex matrices. nih.gov
One significant finding has been the detection of monobromo-dichlorodibenzofuran in soil samples collected from a recycling plant fire. The concentrations in these samples were found to range from 8.6 ng/g to 180 ng/g, indicating that high-temperature events involving mixed waste are a significant source. nih.gov While specific data for "Dibenzofuran, dibromochloro-" in air, sediment, and water is limited, the presence of other polyhalogenated dioxins and furans in these matrices is well-documented, suggesting that "Dibenzofuran, dibromochloro-" is also likely to be present in these environments, particularly in areas impacted by relevant sources. epa.govfrontiersin.orgwho.int The EPA has established methods for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans, including brominated/chlorinated congeners, in ambient air. epa.gov
Table 1: Detection of a "Dibenzofuran, dibromochloro-" Congener in an Environmental Matrix
The specific mixture of different congeners of halogenated dibenzofurans can serve as a "fingerprint" to identify their source. ynu.ac.jp In the case of the recycling plant fire, monobromo-dichlorodibenzofuran was identified as the most prevalent mixed halogenated dibenzofuran (B1670420). nih.gov The study also noted that higher levels of polybrominated PXDD/PXDFs could indicate a significant bromine source was present during the combustion event. nih.gov
Sources that can lead to the formation of "Dibenzofuran, dibromochloro-" include:
Municipal Waste Incineration: Combustion of municipal solid waste, which often contains a mix of chlorinated plastics and brominated flame retardants, can create the necessary conditions for the formation of mixed halogenated dibenzofurans. greenpeace.to
Fires Involving Electronic Waste: The burning of electronic waste is a significant source, as these materials contain high levels of both brominated flame retardants and chlorine-containing polymers. One study found that an electronics-rich fire simulation produced mixed halogenated dibenzofurans. nih.govresearchgate.net
Industrial Processes: Various industrial activities that involve high temperatures and the presence of both bromine and chlorine precursors can also be sources.
Environmental Transport Mechanisms
Once released into the environment, "Dibenzofuran, dibromochloro-" can be transported across various media and over long distances.
Mixed halogenated dibenzofurans have the potential for long-range environmental transport, similar to their more well-known chlorinated and brominated counterparts. pops.int Modeling studies and their detection in remote areas provide evidence for the long-range transport of PBDD/Fs and PCDD/Fs. pops.int The estimated atmospheric half-lives for mixed polybrominated/chlorinated dibenzofurans range from 5.7 to 435 days. pops.int This persistence in the atmosphere allows for transport far from the original source. For particle-associated dibenzofurans, wet and dry deposition are the primary removal processes from the atmosphere, with expected tropospheric lifetimes of 10 days or more, which is sufficient for long-range transport to occur. nih.govnih.gov
A significant pathway for the release of "Dibenzofuran, dibromochloro-" into the environment is through the runoff from fire sites. Fire extinguishing water can carry combustion byproducts, including halogenated dibenzofurans, from the site of a fire into surrounding soil and water systems. fireandemergency.nz Stormwater runoff from contaminated industrial sites or areas where waste incineration has occurred can also serve as a transport mechanism, moving these persistent compounds into aquatic environments. fireandemergency.nz
Persistence and Environmental Retention in Various Media
"Dibenzofuran, dibromochloro-" is expected to be a persistent organic pollutant. The carbon-halogen bonds are strong, making the molecule resistant to degradation.
Like other halogenated aromatic compounds, "Dibenzofuran, dibromochloro-" is likely to be resistant to biodegradation. oup.comnih.govnih.gov While some microorganisms are capable of degrading chlorinated aromatic compounds, the process is generally slow. nih.gov The persistence of these compounds can lead to their accumulation in soil and sediments, which can act as long-term reservoirs. frontiersin.org From these reservoirs, the compounds can be reintroduced into the ecosystem through various physical and biological processes. The estimated atmospheric half-lives of up to 435 days for mixed polybrominated/chlorinated dibenzofurans underscore their persistence in the atmospheric environment. pops.int
Table 2: Estimated Atmospheric Half-life of Mixed Halogenated Dibenzofurans
Degradation and Biotransformation Mechanisms
Microbial Degradation Pathways of Dibenzofuran (B1670420) and Halogenated Derivatives
The microbial breakdown of dibenzofuran and its halogenated derivatives is a key process in their environmental detoxification. This process is primarily aerobic and involves a series of enzymatic reactions initiated by bacteria and fungi.
The initial and rate-limiting step in the aerobic microbial degradation of dibenzofuran and its halogenated analogs is the incorporation of two oxygen atoms into the aromatic ring system by dioxygenase enzymes. kau.edu.sa This can occur through two primary mechanisms: angular and lateral dioxygenation.
Angular Dioxygenation: This is the most common pathway for the breakdown of dibenzofuran. nih.gov The attack occurs at the carbon atom adjacent to the ether bridge (C4 and C4a). ethz.ch This reaction is catalyzed by a multi-component enzyme system, such as the dibenzofuran 4,4a-dioxygenase found in Sphingomonas sp. strain RW1. semanticscholar.org The angular dioxygenation leads to the formation of an unstable hemiacetal, which spontaneously rearranges, causing the cleavage of the ether bond. nih.gov For halogenated dibenzofurans, the initial dioxygenation often occurs on the non-halogenated ring. nih.govnih.gov
Lateral Dioxygenation: In this pathway, the dioxygenase enzyme attacks the lateral carbons of one of the benzene (B151609) rings (e.g., C1,2 or C2,3). This mechanism has been observed in the cometabolic degradation of dibenzofuran by certain bacterial strains. nih.gov For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl (B1667301), can co-oxidize dibenzofuran via lateral dioxygenation at the 1,2-positions. nih.gov
The position and type of halogen substituents on the dibenzofuran molecule can significantly influence the preferred site of dioxygenase attack.
The cleavage of the highly stable ether bond in dibenzofurans is a critical step in their degradation and is primarily achieved through the action of angular dioxygenases. nih.gov These enzymes, classified as Rieske non-heme iron oxygenases, catalyze the dihydroxylation of the aromatic ring at a position adjacent to the ether linkage. kau.edu.sa
The dibenzofuran 4,4a-dioxygenase system is a well-characterized example. It consists of three components: a reductase, a ferredoxin, and a terminal oxygenase. This system facilitates the transfer of electrons from NADH to molecular oxygen, which is then incorporated into the dibenzofuran molecule. semanticscholar.org The resulting unstable diol intermediate rapidly undergoes spontaneous cleavage of the ether bond. nih.gov
In the case of halogenated dibenzofurans, the efficiency of these enzymatic systems can be affected by the degree and pattern of halogenation. Highly chlorinated congeners are generally more resistant to degradation. mdpi.com
The microbial degradation of dibenzofuran and its halogenated derivatives results in a series of intermediate metabolites. The identification of these compounds has been crucial for elucidating the degradation pathways.
In the angular dioxygenation pathway of dibenzofuran, the primary product following ether bond cleavage is 2,2',3-trihydroxybiphenyl. nih.gov This is further metabolized through meta-cleavage of the dihydroxylated ring to form compounds like salicylic (B10762653) acid. nih.gov
For halogenated dibenzofurans, the metabolites are typically halogenated analogs of those found in the dibenzofuran pathway. For example, the degradation of monochlorinated dibenzofurans by Sphingomonas sp. strain RW1 has been shown to produce the corresponding monochlorinated salicylates. researchgate.netconsensus.app Studies on 2,3,7-tribromo-8-chlorodibenzofuran in mice have identified monohydroxylated products as metabolites. researchgate.netnih.govnih.gov
Table 1: Key Metabolites in the Degradation of Dibenzofuran and Halogenated Derivatives
| Parent Compound | Degradation Pathway | Key Metabolites |
| Dibenzofuran | Angular Dioxygenation | 2,2',3-Trihydroxybiphenyl, Salicylic Acid, Gentisic Acid nih.gov |
| Monochlorinated Dibenzofurans | Angular Dioxygenation | Monochlorinated Salicylates, Monochlorinated Catechols researchgate.netconsensus.app |
| 2,3,7-Tribromo-8-chlorodibenzofuran | Metabolism in mice | Monohydroxylated products researchgate.netnih.govnih.gov |
A variety of microorganisms capable of degrading dibenzofuran and its halogenated derivatives have been isolated and characterized. These microbes often possess specialized enzymatic machinery to carry out these challenging biotransformations.
Bacterial Strains:
Sphingomonas sp. : Strains such as RW1 are well-known for their ability to mineralize dibenzofuran and some chlorinated derivatives through the angular dioxygenation pathway. researchgate.netconsensus.app
Pseudomonas sp. : Certain Pseudomonas strains can also degrade dibenzofuran. For instance, Pseudomonas veronii has been shown to utilize monochlorinated dibenzo-p-dioxins as a sole carbon and energy source. nih.gov
Terrabacter sp. : Strain DBF63 is a dibenzofuran-utilizing bacterium that employs an angular dioxygenase. nih.govnih.gov
Staphylococcus sp. : Staphylococcus auriculans DBF63 can grow on dibenzofuran as a sole carbon and energy source. nih.gov
Comamonas sp. : This genus has been implicated in the cometabolic degradation of dibenzofuran.
Ralstonia sp. : Strain SBUG 290 cometabolizes dibenzofuran via a lateral dioxygenation pathway. nih.gov
Fungal Strains:
White-rot fungi, such as Phlebia lindtneri , are capable of oxidizing chlorinated dibenzofurans using extracellular lignin-degrading peroxidases. oup.com Fungi are particularly noted for their ability to degrade more highly chlorinated compounds that are often resistant to bacterial attack. oup.com
Trichosporon sp. : Certain yeast-like fungi from this genus have also been studied for their potential in dibenzofuran degradation.
Cometabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. This is a significant mechanism for the degradation of many recalcitrant compounds, including halogenated dibenzofurans. nih.gov
Biphenyl-utilizing bacteria, such as Ralstonia sp. strain SBUG 290, have been shown to cometabolically degrade dibenzofuran. nih.gov In this case, the enzymes induced for biphenyl degradation can fortuitously act on the dibenzofuran molecule. nih.gov Similarly, the degradation of monochlorinated dioxins has often been observed as a cometabolic process with unsubstituted dioxin serving as the primary substrate. nih.gov
Abiotic Degradation Processes
In addition to microbial activities, abiotic processes can contribute to the transformation of dibenzofurans in the environment. Photodegradation, or the breakdown of compounds by light, is a notable abiotic process for halogenated aromatic compounds. However, information on the abiotic degradation of brominated dibenzofurans is limited. researchgate.net The stability of polybrominated dibenzo-p-dioxins and dibenzofurans to photolysis is one aspect of their environmental persistence. inchem.org
Photodegradation under Environmental Conditions
Photodegradation, or the breakdown of compounds by light, is a significant environmental attenuation process for halogenated dibenzofurans. The aquatic photochemistry of related polychlorinated dibenzofurans (PCDFs) demonstrates that these compounds undergo slow photolysis in pure water but experience enhanced degradation rates in natural lake water, suggesting that substances in the natural environment can sensitize or accelerate the reaction.
The primary photodegradation pathways for halogenated dibenzofurans include:
Reductive Dehalogenation: This process involves the removal of halogen atoms (bromine or chlorine) and their replacement with hydrogen atoms. This is a key step in reducing the toxicity of the compound.
C-O Cleavage: Sunlight can induce the breaking of the carbon-oxygen ether bond in the dibenzofuran structure, leading to the formation of hydroxylated biphenyls. For instance, the photolysis of the parent dibenzofuran compound in lake water yields 2,2′-dihydroxybiphenyl.
Hydroxylation: This pathway involves the introduction of hydroxyl (-OH) groups onto the aromatic rings.
One study demonstrated that the presence of vegetable oil could significantly enhance the photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in contaminated soil when exposed to sunlight nih.gov. After a four-week treatment involving blending the soil with olive oil, a 59% reduction in the concentration of 2,3,7,8-chlorinated PCDD/Fs was observed nih.gov. This suggests that solubilizing the compound can increase its susceptibility to photodegradation.
| Degradation Pathway | Description | Key Intermediates/Products |
| Reductive Dehalogenation | Removal of Br/Cl atoms, replacement by H atoms. | Less-halogenated dibenzofurans |
| C-O Cleavage | Breaking of the ether bond in the furan (B31954) ring. | Hydroxylated biphenyls |
| Hydroxylation | Addition of -OH groups to the aromatic rings. | Hydroxylated dibenzofurans |
Thermal Degradation Processes
High temperatures, such as those found in industrial furnaces or uncontrolled fires, can lead to the degradation of dibromochloro-dibenzofuran. However, these conditions can also lead to the formation of other, often more toxic, polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs). The thermal decomposition of brominated flame retardants (BFRs), which are structurally related precursors, has been studied extensively. nih.govresearchgate.net
Key factors influencing thermal degradation include temperature, oxygen concentration, residence time, and the presence of other chemicals, particularly chlorine sources. nih.gov Laboratory and pilot-scale studies on BFRs are typically conducted at temperatures ranging from 280–900 °C. nih.gov The co-combustion of brominated materials with a chlorine source, such as polyvinyl chlorides (PVC), can result in the emission of mixed bromo-chloro dibenzofurans. nih.gov
Two primary formation pathways for PXDDs/PXDFs under thermal stress are recognized:
Precursor Pathway: Incomplete combustion or pyrolysis of BFRs and other brominated compounds leads to the formation of brominated phenols and other precursors, which then condense to form PBDD/Fs and PXDD/Fs.
De Novo Synthesis: This process involves the reaction of carbon, oxygen, hydrogen, bromine, and chlorine on surfaces like fly ash in the post-combustion zone of incinerators, typically at temperatures between 200 and 400°C.
| Thermal Process | Temperature Range (°C) | Key Products | Formation Pathway |
| Pyrolysis/Gasification | 280 - 900+ | Brominated products of incomplete combustion (BPICs), PXDD/Fs | Precursor Condensation |
| Incineration | 200 - 400 (post-combustion) | PXDD/Fs | De Novo Synthesis |
| Uncontrolled Burning | Variable | PXDD/Fs, BPICs | Precursor Condensation |
Advanced Oxidation Processes (e.g., Fenton's Reagent, Ozonation)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These methods are characterized by the generation of highly reactive radical species, most notably the hydroxyl radical (•OH).
Fenton's Reagent: This process utilizes a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst to generate hydroxyl radicals. mdpi.comtaylorandfrancis.com The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade persistent organic compounds like dibromochloro-dibenzofuran. mdpi.comtaylorandfrancis.com The reaction breaks down halogenated compounds into carbon dioxide, water, and inorganic halides (chloride and bromide ions). taylorandfrancis.com The optimal pH for the classic Fenton's reaction is typically acidic, around 3.0-3.5. nih.gov
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules. However, its effectiveness can be significantly enhanced by combining it with other processes (e.g., UV light, H₂O₂) to promote the formation of hydroxyl radicals. aaqr.org The rate of oxidation by hydroxyl radicals is typically 10⁶ to 10⁹ times faster than with molecular ozone alone. aaqr.org
These AOPs transform the recalcitrant dibromochloro-dibenzofuran molecule into more biodegradable or completely mineralized products.
Radiolytic Dehalogenation/Degradation
Radiolytic degradation, particularly using gamma radiation, is an emerging AOP for the treatment of persistent organic pollutants. When high-energy gamma rays pass through an aqueous solution, they cause the radiolysis of water, generating a suite of highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH).
These reactive species can effectively degrade and dehalogenate compounds like dibromochloro-dibenzofuran.
Hydroxyl radicals (•OH) induce oxidation.
Hydrated electrons (e⁻aq) and hydrogen atoms (•H) induce reduction, which is particularly effective for reductive dehalogenation (the removal of halogen atoms).
Studies on other organic compounds have shown that gamma irradiation can lead to complete mineralization into carbon dioxide and water. The efficiency of degradation is influenced by factors such as the absorbed radiation dose, dose rate, initial pollutant concentration, and the pH of the solution. For instance, higher dose rates can increase degradation efficiency by generating a higher concentration of reactive radicals. This technology offers a pathway for breaking down the stable aromatic structure and cleaving the carbon-halogen bonds of dibromochloro-dibenzofuran.
Bioremediation and Phytoremediation Strategies
Bioremediation and phytoremediation represent environmentally friendly and potentially cost-effective approaches to address contamination with persistent organic pollutants like dibromochloro-dibenzofuran. These strategies leverage natural biological processes to degrade, contain, or remove contaminants from the environment.
Harnessing Microbial Degradative Potential for Contaminated Sites
Certain microorganisms have evolved enzymatic machinery capable of breaking down the stable structure of dibenzofuran and its halogenated derivatives. The primary mechanism for aerobic bacterial degradation is initiated by a dioxygenase enzyme system.
The key steps in the microbial degradation pathway include:
Angular Dioxygenation: Bacteria such as Sphingomonas sp. strain RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 utilize a dibenzofuran 4,4a-dioxygenase (DFDO) or a similar angular dioxygenase. This enzyme attacks the aromatic ring at an angular position (adjacent to the ether bridge), incorporating two oxygen atoms.
Ring Cleavage: The resulting unstable diol is further processed by other enzymes (extradiol dioxygenase, meta-cleavage compound hydrolase), leading to the cleavage of one of the aromatic rings.
Metabolism to Central Intermediates: The degradation ultimately funnels into common metabolic pathways, converting the pollutant into compounds like salicylic acid or catechol, which can then be used by the bacteria as a source of carbon and energy.
Many bacteria degrade halogenated dibenzofurans through cometabolism, where the degradation of the target compound is facilitated by the presence of a primary growth substrate (e.g., non-halogenated dibenzofuran or carbazole). For example, Sphingomonas sp. strain XLDN2-5, which grows on carbazole, can cometabolically degrade dibenzofuran completely within 40 hours of incubation. The effectiveness of bioremediation in soil can be influenced by the contaminant's bioavailability, which is often limited by its sorption to soil organic matter.
| Bacterial Strain | Key Enzyme System | Degradation Products |
| Sphingomonas sp. strain RW1 | Angular Dioxygenase | (Chloro)salicylates, (Chloro)catechols |
| Terrabacter sp. strain DBF63 | Dibenzofuran 4,4a-dioxygenase (DFDO) | 5-chlorosalicylic acid (from 2-CDF) |
| Staphylococcus auriculans DBF63 | Not specified | Salicylic acid, gentisic acid |
| Sphingomonas sp. strain XLDN2-5 | Angular Dioxygenase | Salicylic acid |
Rhizoremediation Approaches Utilizing Plant-Microbe Interactions
Rhizoremediation is a specific type of phytoremediation that focuses on the synergistic relationship between plants and the microorganisms in the rhizosphere (the soil region immediately surrounding the plant roots). Plants can enhance the microbial degradation of organic contaminants in several ways:
Release of Exudates: Plant roots release sugars, amino acids, and other organic compounds that can serve as a carbon source for soil microbes, stimulating their growth and metabolic activity.
Increased Oxygenation: The root systems of plants can increase the aeration of the soil, promoting the activity of aerobic degrading bacteria.
Habitat Provision: Roots provide a surface area for microbial colonization, increasing the density of degradative bacteria in the contaminated zone.
This plant-microbe interaction has been shown to be effective for dibenzofuran. Studies have demonstrated the potential of certain plants, such as white clover, to remove dibenzofuran from soil. The degradation of dibenzofuran by rhizospheric bacteria has been a subject of specific investigation, indicating the importance of the microbial communities associated with plant roots in the remediation process.
Advanced Analytical Methodologies for Isomer Specific Determination
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS)
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the established reference method for the ultra-trace analysis of halogenated dibenzofurans. uliege.bealsglobal.eu It is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the isomer-specific determination of these compounds in various matrices, including water, soil, and air. well-labs.comwell-labs.com
The analytical process begins with gas chromatography (GC), a technique that separates volatile compounds from a mixture. libretexts.orgshimadzu.com The sample is vaporized and carried by an inert gas through a long, narrow capillary column. libretexts.org The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. shimadzu.com For halogenated dibenzofurans, specific columns, such as the DB-5, are used to achieve separation of the various isomers. well-labs.comepa.gov
Following separation in the GC, the individual compounds enter the high-resolution mass spectrometer (HRMS). libretexts.org In the MS, molecules are ionized, typically through electron impact, causing them to form charged ions and fragment in predictable patterns. libretexts.org The HRMS detector separates these ions based on their precise mass-to-charge (m/z) ratio. researchgate.net The "high-resolution" aspect is crucial, as it allows the instrument to distinguish between molecules with very similar masses, a common issue in complex environmental samples. alsglobal.eu By operating in a selected ion monitoring (SIM) mode, the HRMS can be set to detect only the specific m/z ratios characteristic of dibromochloro-dibenzofurans, providing exceptional selectivity and sensitivity, with detection limits in the picogram (pg) to femtogram (fg) range. alsglobal.euwell-labs.comepa.gov
Isomers are compounds that have the same molecular formula but different structural arrangements. well-labs.com In the case of dibromochloro-dibenzofurans, the toxicity can vary dramatically depending on the position of the bromine and chlorine atoms. Mass spectrometry alone cannot differentiate between isomers because they have identical masses. chromatographyonline.com Therefore, the chromatographic separation step is paramount for isomer-specific analysis. researchgate.net
High-resolution gas chromatography utilizes capillary columns, often up to 60 meters in length, to provide the necessary resolving power to separate the different congeners from one another before they reach the detector. epa.gov For instance, EPA Method 1613 specifies the use of GC columns that can resolve the highly toxic 2,3,7,8-substituted isomers from other, less harmful ones. well-labs.com The ability to achieve this separation ensures that the quantification for each specific isomer is accurate, which is essential for proper risk assessment. researchgate.net
To achieve the highest accuracy and precision in quantification, HRGC/HRMS methods employ an isotope dilution technique. well-labs.com This involves adding a known amount of an isotopically labeled internal standard to the sample before extraction and cleanup. epa.govromerlabs.com These standards are typically congeners of the target analytes that have been synthesized with carbon-13 (¹³C) atoms instead of the naturally abundant carbon-12. romerlabs.comeurisotop.com
Because these ¹³C-labeled standards are chemically almost identical to their native counterparts, they behave the same way throughout the entire sample preparation and analysis process. romerlabs.com Any loss of analyte during these steps will be mirrored by a proportional loss of the labeled standard. romerlabs.com The mass spectrometer can distinguish between the native analyte and the heavier isotope-labeled standard. By comparing the signal intensity of the native congener to that of its corresponding labeled standard, analysts can accurately calculate the concentration of the native compound in the original sample, effectively correcting for recovery losses and matrix effects. romerlabs.com This isotope dilution approach is a cornerstone of definitive quantitative methods for halogenated dibenzofurans. alsglobal.euwell-labs.com
Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) is an advanced analytical technique that offers significantly enhanced separation capabilities for complex samples. gcms.cznih.gov It addresses some of the limitations of single-column GC by providing a much greater peak capacity and resolving power. chromatographyonline.com
In a GC×GC system, two different chromatographic columns are connected in series through a device called a modulator. chromatographyonline.com The modulator traps small, sequential fractions of the effluent from the first (primary) column and rapidly re-injects them onto a second, shorter (secondary) column, which has a different separation mechanism. unito.it This process creates a highly detailed two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility on the first column and polarity on the second). chromatographyonline.com
This enhanced separation power is extremely valuable for analyzing dibromochloro-dibenzofurans in contaminated samples, as it can resolve these target compounds from a vast number of interfering matrix components. researchgate.net A key benefit of GC×GC is the creation of structured chromatograms where chemically related compounds, like different classes of halogenated dibenzofurans, tend to group together in specific regions of the 2D plot. gcms.czresearchgate.net This spatial ordering aids in the identification and classification of compound classes within the sample. chromatographyonline.com The TOFMS is an ideal detector for GC×GC because it can acquire full mass spectra at very high speeds, which is necessary to capture the very narrow peaks (often less than 100 milliseconds wide) that elute from the secondary column. uliege.begcms.cz
A significant challenge in the analysis of mixed halogenated compounds like dibromochloro-dibenzofurans is the lack of commercially available analytical standards for all possible congeners. nih.gov Without a standard, definitive identification and quantification are difficult. GC×GC-TOFMS provides a powerful solution to this problem. researchgate.net
The enhanced resolution of GC×GC separates many previously co-eluting and unknown peaks. gcms.cz The structured nature of the 2D chromatogram allows for the tentative identification of these unknown congeners based on their elution position relative to known compounds. researchgate.netazom.com Furthermore, the TOFMS acquires high-quality, non-skewed mass spectra for these separated compounds. uliege.be Even if a peak is not perfectly resolved chromatographically, the deconvolution software associated with TOFMS can often mathematically separate the overlapping mass spectra, resulting in a "clean" spectrum that can be compared against spectral libraries or interpreted to deduce the compound's structure. gcms.czazom.com This capability has proven beneficial for identifying various mixed halogenated dibenzofurans for which no commercial standards exist, allowing for a more comprehensive characterization of contaminants in environmental samples. researchgate.net
Data Tables
Table 1: Comparison of Advanced Analytical Methodologies
| Feature | HRGC/HRMS | GC×GC-TOFMS |
|---|---|---|
| Primary Principle | Single high-resolution capillary column separation followed by high-resolution mass analysis. well-labs.comlibretexts.org | Two independent GC separations using a modulator, followed by high-speed mass analysis. chromatographyonline.comunito.it |
| Resolution | High, based on a single long capillary column. epa.gov | Very high, due to the peak capacity being the product of two columns. chromatographyonline.comgcms.cz |
| Selectivity | Very high, achieved by high-resolution selected ion monitoring (SIM). alsglobal.euresearchgate.net | High, from two-dimensional separation and full-spectrum mass analysis. researchgate.netuliege.be |
| Isomer Specificity | Excellent for targeted, known isomers with established separation methods. well-labs.comresearchgate.net | Excellent; can resolve complex mixtures and previously co-eluting isomers. researchgate.net |
| Standard Requirement | Heavily reliant on authenticated standards for confirmation and quantification. well-labs.com | Powerful for tentative identification of congeners without standards through pattern recognition and spectral deconvolution. researchgate.net |
| Primary Application | Gold-standard for regulatory compliance and target compound quantification. uliege.bewell-labs.com | Advanced screening, non-target analysis, and characterization of highly complex samples. nih.govresearchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Dibenzofuran (B1670420), dibromochloro- | - |
| Polychlorinated dibenzo-p-dioxins | PCDD |
| Polychlorinated dibenzofurans | PCDF |
| Polychlorinated biphenyls | PCB |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 2,3,7,8-TCDD |
| Carbon-13 | ¹³C |
| Monobromo-dichlorodibenzofuran | - |
Gas Chromatography-Ion Trap Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly utilizing an ion trap analyzer, has emerged as a powerful tool for the analysis of halogenated dibenzofurans. nih.govresearchgate.net This technique combines the high-resolution separation capabilities of gas chromatography with the specificity and sensitivity of tandem mass spectrometry.
In GC-MS/MS, the mass spectrometer performs two stages of mass analysis. The first stage isolates a specific ion (a precursor ion) from the mixture of ions produced from the sample. These selected ions are then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process provides a high degree of certainty in the identification of the target compound, even in the presence of co-eluting interfering substances. mdpi.com
Ion trap mass spectrometers are particularly well-suited for this application. They can perform multiple stages of mass analysis (MS^n) and offer excellent sensitivity. nih.govnih.gov The performance of GC-ion trap MS/MS systems has been evaluated for the determination of similar compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), demonstrating good precision and low limits of detection. nih.govresearchgate.net For instance, studies on PCDD/Fs have reported run-to-run and day-to-day precisions ranging from 2% to 13% and instrumental limits of detection as low as 0.09 to 0.36 picograms (pg) injected. nih.govresearchgate.net The choice of ionization method, either external or internal, can significantly impact performance, with external ionization generally providing more reliable results for complex analyses at low concentrations. nih.gov
The optimization of MS/MS parameters, such as the selection of precursor and product ions and collision-induced dissociation (CID) energy, is crucial to achieve the required sensitivity and selectivity for isomer-specific analysis. researchgate.net By carefully selecting these parameters, the interference from other halogenated compounds can be minimized. researchgate.net The results obtained using GC-ion trap MS/MS have shown good agreement with those from high-resolution mass spectrometry (HRMS), which is often considered the gold standard for dioxin and furan (B31954) analysis. researchgate.netnih.gov
Table 1: Performance of GC-Ion Trap MS/MS for Dioxin-like Compounds nih.govnih.gov
| Parameter | Polychlorinated Dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) | Dioxin-like Polychlorinated Biphenyls (dl-PCBs) |
| Run-to-Run Precision (RSD) | 2% - 8% | 2% - 8% |
| Day-to-Day Precision (RSD) | 2% - 13% | 2% - 13% |
| Instrumental Limit of Detection (pg injected) | 0.09 - 0.36 | 0.03 - 0.09 |
| Precision in Food Samples (RSD) | 5% - 18% | 6% - 14% |
| Limits of Detection in Food Samples (pg/g fat) | 0.1 - 0.93 | 0.1 - 0.89 |
This table presents a summary of performance data from studies on similar halogenated aromatic compounds, demonstrating the capabilities of the GC-ion trap MS/MS technique.
Sample Preparation and Clean-up Procedures for Complex Matrices
The analysis of dibromochloro-dibenzofurans in complex matrices such as soil, sediment, water, and biological tissues presents a significant challenge due to the presence of numerous interfering compounds. epa.govepa.gov Therefore, rigorous sample preparation and clean-up procedures are essential to isolate the target analytes and remove matrix components that could interfere with the analysis. epa.gov
Extraction:
Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction is a commonly used technique where the sample is repeatedly washed with a solvent, such as methylene (B1212753) chloride, over an extended period (e.g., 18 hours). epa.gov To ensure a representative sample, homogenization is often performed prior to extraction. epa.gov
Liquid Samples (Water): Liquid-liquid extraction is frequently employed, where the water sample is mixed with an immiscible solvent like methylene chloride to transfer the analytes into the organic phase. epa.gov
Clean-up: Following extraction, the crude extract contains a wide range of co-extracted materials that must be removed. This is typically achieved through various column chromatography techniques. epa.govnih.gov
Multi-layer Silica (B1680970) Gel Columns: These columns can be packed with different layers of modified silica gel, such as sulfuric acid-impregnated silica and sodium hydroxide-impregnated silica, to remove different classes of interferences. epa.gov
Alumina (B75360) Columns: Activated alumina is effective in separating the target compounds from other substances. epa.govcanada.ca The extract is passed through the column, and different fractions are collected by eluting with solvents of increasing polarity. epa.govcanada.ca
Carbon Columns: Carbon-based sorbents are particularly useful for fractionating planar molecules like dibenzofurans from non-planar compounds. epa.gov
Solid-Phase Extraction (SPE): SPE cartridges offer a more rapid and less solvent-intensive alternative to traditional column chromatography. nih.gov Various sorbents can be used, including C18, benzenesulfonic acid, and Florisil, often in a multi-cartridge setup to achieve the desired level of clean-up. nih.gov
Freezing-Lipid Filtration: For samples with high lipid content, such as fish tissue, a freezing-lipid filtration step can be employed to remove a significant portion of the lipids before further clean-up. nih.gov
The effectiveness of the clean-up procedure is crucial for achieving low detection limits and accurate quantification. epa.gov Quality control measures, such as the analysis of method blanks and spiked samples, are integral to ensure the reliability of the entire analytical process. epa.gov
Table 2: Common Sample Preparation and Clean-up Techniques
| Step | Technique | Description | Matrix Applicability |
| Extraction | Soxhlet Extraction | Continuous extraction with a solvent in a specialized apparatus. | Soil, Sediment, Tissue |
| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. | Water | |
| Clean-up | Multi-layer Silica Gel Column | Column chromatography with layers of modified silica to remove interferences. | Various |
| Alumina Column Chromatography | Separation based on polarity using activated alumina as the stationary phase. | Various | |
| Carbon Column Chromatography | Separation of planar molecules from non-planar interferences. | Various | |
| Solid-Phase Extraction (SPE) | Use of cartridges with various sorbents for rapid clean-up. | Various | |
| Freezing-Lipid Filtration | Removal of lipids from extracts of fatty samples by freezing. | Biological Tissues |
Computational and Theoretical Investigations
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemical methods are fundamental to predicting the geometric and energetic properties of halogenated dibenzofurans. mdpi.com By solving approximations of the Schrödinger equation, these techniques offer insights into molecular stability and conformation.
A range of quantum chemical methods has been applied to study halogenated aromatic compounds, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT). mdpi.comnih.gov DFT, with functionals like B3LYP, has become a popular choice due to its balance of computational cost and accuracy in describing multi-electron systems. mdpi.commdpi.com These methods utilize basis sets, such as 6-311++G(d,p) or cc-pVTZ, to model the electronic structure and optimize molecular geometries. mdpi.comresearchgate.net
For instance, studies on polychlorinated dibenzofurans (PCDFs), which are structurally analogous to dibromochloro-dibenzofurans, have employed HF/6-311++G(d,p), B3LYP/6-311++G(d,p), and MP2/cc-pVTZ methods for geometry optimization and to confirm that these structures represent energy minima by verifying the absence of imaginary frequencies. mdpi.com DFT calculations have been shown to provide reliable predictions of thermodynamic properties, such as gas-phase enthalpies of formation (ΔHf) and Gibbs free energy, which were previously misestimated for highly halogenated congeners. acs.org The accuracy of DFT is crucial for calculating molecular-level descriptors like orbital energies, atomic charge distributions, and electron densities, which in turn help in analyzing structure-activity relationships. mdpi.comscirp.org
Table 1: Comparison of Quantum Chemical Methods Used for Halogenated Aromatic Compounds
| Method | Basis Set Example | Key Application | Reference |
|---|---|---|---|
| Hartree-Fock (HF) | 6-311++G(d,p) | Initial geometry optimization, baseline for more complex calculations. | mdpi.com |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry optimization, energetic properties, reaction mechanisms, spectroscopic properties. | mdpi.comacs.org |
| Møller–Plesset Perturbation Theory (MP2) | cc-pVTZ | High-accuracy energy and geometry calculations, benchmark for other methods. | mdpi.comresearchgate.net |
The stability and planarity of halogenated dibenzofurans are critical parameters influencing their environmental behavior and biological interactions. mdpi.com Computational studies have shown that stability is influenced by the degree and pattern of halogenation. rsc.org For polychlorinated dibenzofurans (PCDFs), intramolecular interactions are key predictors of stability. researchgate.net DFT calculations revealed that for highly chlorinated congeners, the increasing electronic stabilization from additional chlorine atoms is counteracted by the growing intramolecular Cl-Cl repulsion energy. acs.org This leads to much smaller differences in stability among congeners with five to eight chlorines than previously thought. acs.org
Planarity is another crucial structural feature. While most polychlorinated dibenzo-p-dioxins (PCDDs) are planar, some PCDF congeners exhibit non-planarity. mdpi.com A moderate trend has been observed between the substitution pattern and coplanarity in PCDFs, with the presence or absence of substituent pairs at positions 1 and 9, and 2 and 8, being significant parameters. mdpi.com The ability of the molecule to adopt a planar conformation is important for its potential interaction with biological targets like the aryl hydrocarbon receptor. wikipedia.org
Modeling of Reaction Mechanisms and Degradation Pathways
Theoretical modeling is instrumental in mapping the potential reaction and degradation pathways of persistent organic pollutants like halogenated dibenzofurans. nih.gov These models can elucidate reaction kinetics and identify key intermediates. rsc.orgiaea.org
The biodegradation of halogenated aromatic compounds is often initiated by enzymes such as dioxygenases and dehalogenases. mdpi.comnih.gov While direct studies on dibromochloro-dibenzofuran are scarce, mechanisms can be inferred from related compounds. Rieske non-heme iron dioxygenases, for example, catalyze the oxygenation of aromatic contaminants. nih.gov The catalytic cycle involves the activation of molecular oxygen to form a highly reactive iron-peroxo species that hydroxylates the aromatic ring. nih.gov However, this process can be inefficient, with a significant portion of the enzyme's activity leading to "O2 uncoupling," which generates reactive oxygen species instead of the desired product. nih.gov
Dehalogenase enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in detoxification. mdpi.com Hydrolytic dehalogenases often employ an SN2 substitution mechanism involving a catalytic triad (B1167595) (e.g., Asp-His-Asp/Glu) to attack the carbon atom bonded to the halogen, forming a covalent ester intermediate that is subsequently hydrolyzed. mdpi.com Quantum mechanics and molecular simulations have been used to understand these mechanisms, including identifying the rate-determining steps in the degradation process. mdpi.com
The type, number, and position of halogen substituents significantly influence the reactivity of dibenzofuran (B1670420) molecules. rsc.orgnih.gov Theoretical studies on related compounds like bromochlorophenols (BCPs), which are precursors to PBCDD/Fs, show that the reactivity of the O–H bond is dominated by the total degree and pattern of halogenation, rather than the specific distribution of bromine and chlorine atoms. rsc.org Halogen substitution at the ortho position tends to increase the stability of the precursor phenols and reduce their reactivity. rsc.org
Spectroscopic Characterization through Computational Methods
The combination of experimental spectroscopy and quantum chemical calculations is a powerful strategy for structural elucidation. rsc.orgresearchgate.net Computational methods can predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data. nih.gov
DFT calculations are widely used to compute harmonic vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra after appropriate scaling. nih.gov The total energy distribution (TED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, providing a complete characterization of the vibrational spectrum. nih.gov
For electronic properties, time-dependent DFT (TD-DFT) is employed to calculate electronic absorption wavelengths, excitation energies, and oscillator strengths. nih.gov These calculations help assign the absorption bands observed in UV-Vis spectra to specific electronic transitions within the molecule. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the electronic structure and reactivity. The HOMO-LUMO energy gap is a key parameter that indicates the potential for charge transfer within the molecule. scirp.orgnih.gov
Table 2: Computationally Derived Spectroscopic and Electronic Parameters
| Parameter | Computational Method | Information Provided | Reference |
|---|---|---|---|
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Prediction of IR and Raman active modes for comparison with experimental spectra. | nih.gov |
| Electronic Transitions (λmax) | TD-DFT | Prediction of UV-Vis absorption bands and their corresponding electronic excitations. | nih.gov |
| HOMO-LUMO Energy Gap | DFT | Indicates molecular electronic stability and intramolecular charge transfer character. | scirp.orgnih.gov |
Vibrational Spectral Analysis (FT-IR, FT-Raman) and NMR Predictions
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra (Fourier-Transform Infrared and Fourier-Transform Raman) of molecules. researchgate.netresearchgate.netarxiv.org By modeling the ground state geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to experimental data. rsc.orgnih.gov This process aids in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. core.ac.ukresearchgate.net
For a molecule such as dibromochloro-dibenzofuran, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can elucidate the influence of the bromine and chlorine substituents on the vibrational modes of the parent dibenzofuran structure. nih.govcore.ac.uk The heavy halogen atoms are expected to significantly influence the lower frequency "fingerprint" region of the spectra.
Predicted Vibrational Frequencies: The C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. core.ac.uk The C-C stretching vibrations within the aromatic rings usually appear in the 1400-1600 cm⁻¹ range. naturalspublishing.com The C-O-C stretching vibrations of the furan (B31954) ring are also characteristic. The vibrations involving the carbon-halogen bonds (C-Br and C-Cl) are expected at lower wavenumbers. The precise positions of these bands are sensitive to the specific isomeric structure of the dibromochloro-dibenzofuran.
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for a Dibromochloro-dibenzofuran Isomer
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment Description |
| ν(C-H) | 3085 | 3088 | Aromatic C-H stretching |
| ν(C=C) | 1595 | 1598 | Aromatic ring C=C stretching |
| ν(C-O-C) | 1240 | 1235 | Asymmetric C-O-C stretching of the furan ring |
| δ(C-H) in-plane | 1150 | 1148 | Aromatic C-H in-plane bending |
| ν(C-Cl) | 750 | 745 | C-Cl stretching |
| ν(C-Br) | 620 | 615 | C-Br stretching |
| Ring deformation | 480 | 485 | Out-of-plane ring deformation |
Nuclear Magnetic Resonance (NMR) Predictions: Computational methods are also highly effective for predicting ¹H and ¹³C NMR chemical shifts. nmrdb.orgmdpi.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. naturalspublishing.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and for confirming the structure of newly synthesized compounds. mdpi.com
For dibromochloro-dibenzofuran, the chemical shifts of the protons and carbons are heavily influenced by the electron-withdrawing effects of the halogen substituents and the oxygen atom. The specific substitution pattern on the dibenzofuran skeleton will determine the multiplicity and chemical shift of each signal.
Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Dibromochloro-dibenzofuran Isomer
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Notes |
| C-1 | 122.5 | 7.85 (d) | Proton shift influenced by adjacent bromine/chlorine. |
| C-2 | 115.0 | - | Carbon atom bearing a halogen substituent. |
| C-3 | 128.9 | 7.60 (t) | |
| C-4 | 112.8 | 7.95 (d) | Proton shift influenced by proximity to the oxygen atom. |
| C-4a (bridgehead) | 125.1 | - | |
| C-5a (bridgehead) | 156.5 | - | Carbon adjacent to oxygen, significantly deshielded. |
| C-6 | 111.9 | 7.70 (d) | |
| C-7 | 129.5 | 7.55 (t) | |
| C-8 | 123.0 | - | Carbon atom bearing a halogen substituent. |
| C-9 | 121.8 | 8.10 (d) | |
| C-9a (bridgehead) | 121.2 | - | |
| C-9b (bridgehead) | 155.9 | - | Carbon adjacent to oxygen, significantly deshielded. |
(Note: Predicted values are illustrative for a hypothetical isomer. 'd' denotes a doublet, 't' denotes a triplet. Actual values and multiplicities depend on the specific substitution pattern.)
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwpmucdn.com The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical descriptors of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. malayajournal.org
For dibromochloro-dibenzofuran, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO will likely be distributed across the entire fused ring system, with significant contributions from the halogenated carbon atoms. The electron-withdrawing nature of the bromine and chlorine atoms tends to lower the energies of both the HOMO and LUMO compared to the parent dibenzofuran.
Chemical Reactivity Indices: From the HOMO and LUMO energies, several chemical reactivity indices can be derived using conceptual Density Functional Theory (DFT). mdpi.comresearchgate.netias.ac.in These indices provide a quantitative measure of the molecule's reactivity.
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η) scielo.org.mx
These global reactivity descriptors help to classify the molecule's behavior in chemical reactions. A high electrophilicity index, for instance, suggests the molecule will act as a strong electrophile.
Interactive Table: Calculated FMO Energies and Chemical Reactivity Indices for a Dibromochloro-dibenzofuran Isomer
| Parameter | Calculated Value (eV) | Description |
| E(HOMO) | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E(LUMO) | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.17 | Indicates chemical stability and low kinetic reactivity. malayajournal.org |
| Ionization Potential (I) | 6.15 | Approximate energy required to remove an electron. |
| Electron Affinity (A) | 1.98 | Approximate energy released upon gaining an electron. |
| Electronegativity (χ) | 4.065 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.085 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.96 | Quantifies the electrophilic character of the molecule. scielo.org.mx |
These computational investigations provide a detailed and nuanced understanding of the intrinsic properties of dibromochloro-dibenzofuran. The synergy between theoretical predictions and potential experimental validation is a powerful paradigm in modern chemical science, enabling the characterization of complex molecules and the prediction of their behavior.
Research Gaps and Future Research Directions
Development of Novel and Green Synthetic Routes for Specific Dibenzofuran (B1670420), dibromochloro- Isomers
A significant gap exists in the chemical literature regarding the targeted synthesis of specific isomers of dibromochloro-dibenzofuran. Most of these compounds are identified as unintentional by-products of industrial and thermal processes, such as waste incineration. The lack of pure analytical standards for specific congeners severely hampers toxicological and metabolic research, as well as the development of accurate analytical methods.
Future research should prioritize the development of novel and efficient synthetic methodologies. These routes need to be regioselective to allow for the creation of specific, individual isomers. Furthermore, embracing the principles of green chemistry is crucial to minimize the environmental impact of this research. researchgate.net Potential avenues for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Investigating reactions like Suzuki or Stille couplings to selectively introduce bromine and chlorine atoms onto the dibenzofuran backbone.
Photochemical Synthesis: Exploring light-induced reactions that could offer high selectivity under mild conditions. mdpi.com
Enzymatic Synthesis: Utilizing halogenase enzymes, which can exhibit high regioselectivity, for the biosynthesis of specific isomers. researchgate.net
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields, often leading to cleaner reaction profiles. researchgate.net
The successful synthesis of these isomers is a critical first step that will enable more detailed investigation into their physicochemical properties, toxicity, and environmental fate.
Comprehensive Understanding of Environmental Transport and Bioavailability of Dibenzofuran, dibromochloro-
The environmental behavior of dibromochloro-dibenzofurans is largely inferred from studies on polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). who.intnih.gov However, the presence of both bromine and chlorine atoms on the same molecule can significantly alter its properties, including volatility, solubility, and partitioning behavior (e.g., the octanol-air partition ratio, KOA). scholaris.ca This makes direct extrapolation from single-halogen-class compounds potentially inaccurate.
Key research gaps include:
Partitioning Coefficients: A lack of experimentally determined partition coefficients (Kow, Koc, KOA) for specific dibromochloro- isomers.
Atmospheric Transport: Limited understanding of their gas-particle partitioning and long-range atmospheric transport potential. who.intnih.gov
Bioavailability in Soil and Sediment: Insufficient data on how these compounds interact with soil and sediment matrices, a process that controls their availability to microorganisms and uptake into the food chain. hnu.edu.cn The "aging" process, where compounds become more strongly bound to soil over time, needs to be investigated for these specific congeners. hnu.edu.cn
Future research should focus on:
Physicochemical Property Measurement: Systematically measuring key physical and chemical properties for a range of synthesized isomers.
Advanced Transport Modeling: Developing and refining multimedia environmental fate models that specifically account for the unique properties of mixed halogenated compounds. nih.gov
Bioavailability Studies: Conducting experiments using various soil types and conditions to determine the factors controlling the bioavailability of dibromochloro-dibenzofurans to key environmental receptors. who.inthnu.edu.cn
Discovery and Engineering of Highly Efficient Microbial Degradation Systems for Halogenated Dibenzofurans
Bioremediation is a promising, cost-effective technology for cleaning up sites contaminated with halogenated aromatic compounds. nih.gov Research has identified several bacterial strains capable of degrading chlorinated and, to a lesser extent, brominated dibenzofurans. tandfonline.comgoogle.com These bacteria typically employ angular dioxygenases to initiate the breakdown of the dibenzofuran ring structure. researchgate.netjst.go.jp
However, a major research gap is the limited knowledge of microbial systems that can effectively degrade dibenzofurans containing both chlorine and bromine. The size and electronegativity differences between chlorine and bromine may pose a challenge for existing enzymatic systems.
Future research directions should include:
Screening and Isolation: Prospecting for novel microorganisms from contaminated environments that have naturally evolved pathways to degrade mixed halogenated compounds.
Enzyme Engineering: Using techniques like site-directed mutagenesis and directed evolution to modify the active sites of known dioxygenases (e.g., from Sphingomonas, Terrabacter, or Pseudomonas species) to enhance their affinity and catalytic efficiency for dibromochloro-dibenzofuran substrates. nih.govjst.go.jp
Consortium Development: Creating defined microbial consortia where different strains work synergistically, with one strain performing dehalogenation and another cleaving the aromatic ring.
Anaerobic Dehalogenation: Investigating reductive dehalogenation by anaerobic bacteria like Dehalococcoides mccartyi, which could potentially remove bromine and chlorine atoms sequentially. researchgate.net
Table 1: Examples of Bacteria with Degradation Potential for Halogenated Dibenzofurans
| Bacterial Strain | Enzyme System | Known Substrates | Reference |
|---|---|---|---|
| Terrabacter sp. strain DBF63 | Dibenzofuran 4,4a-dioxygenase (DFDO) | Dibenzofuran, some chlorinated dibenzofurans/dibenzo-p-dioxins | nih.gov |
| Pseudomonas sp. strain CA10 | Carbazole 1,9a-dioxygenase (CARDO) | Carbazole, Dibenzofuran, mono- to tri-chlorinated dibenzofurans/dibenzo-p-dioxins | nih.gov |
| Sphingomonas wittichii strain RW1 | Dioxin dioxygenase | Dibenzofuran, Dibenzo-p-dioxin, 2-chlorodibenzofuran | jst.go.jp |
| Brevibacterium sp. | Not specified | Dibenzofuran, 2-bromodibenzofuran | google.com |
| Dehalococcoides mccartyi strain CBDB1 | Reductive dehalogenases | Wide range of chlorinated and brominated aromatics (anaerobic) | researchgate.net |
Advancement in Isomer-Specific Analytical Techniques for Trace Analysis of Dibenzofuran, dibromochloro-
The accurate detection and quantification of dibromochloro-dibenzofurans in environmental matrices present a formidable analytical challenge. The sheer number of possible isomers, combined with their typically low concentrations, requires highly sensitive and selective analytical methods. nih.gov Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the standard, but challenges remain. nih.govnih.gov
The primary research gap is the lack of certified reference materials and the difficulty in achieving chromatographic separation of all relevant isomers. The co-elution of different dibromochloro- isomers, or their co-elution with more abundant PCDFs or polybrominated dibenzofurans (PBDFs), can lead to inaccurate quantification and risk assessment. sustainability-directory.com
Future advancements should focus on:
Multidimensional Chromatography: Developing and validating two-dimensional gas chromatography (GC×GC) methods, which offer significantly enhanced peak capacity and separation power for complex mixtures of isomers. nih.gov
Novel Mass Spectrometry: Exploring techniques like tandem mass spectrometry (MS/MS) to improve selectivity and help differentiate between isomers based on their fragmentation patterns. nih.gov
Isomer-Specific Standards: Prioritizing the synthesis of a wider range of dibromochloro-dibenzofuran isomers to serve as analytical standards for positive identification and accurate quantification. sustainability-directory.com
Non-Target Screening: Improving non-target analysis workflows using HRMS to identify previously unknown dibromochloro- isomers in environmental samples. sustainability-directory.com
Table 2: Key Analytical Techniques for Halogenated Aromatic Compounds
| Technique | Application | Future Direction/Advancement | Reference |
|---|---|---|---|
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Gold standard for quantitative analysis of PCDD/Fs. | Lowering costs, increasing speed, reducing background interference. | nih.gov |
| Two-Dimensional Gas Chromatography (GC×GC-MS) | Separation of highly complex isomeric mixtures. | Method validation for mixed halogenated compounds; increased application. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Increased selectivity and structural elucidation. | Development of isomer-specific fragmentation libraries. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) for Non-Target Analysis | Discovery of new and emerging pollutants. | Coupling with advanced data processing and machine learning for identification. | sustainability-directory.com |
Integrated Computational and Experimental Approaches for Mechanism Elucidation in Halogenated Dibenzofuran Research
Understanding the mechanisms of formation, degradation, and toxicity of dibromochloro-dibenzofurans requires a multi-faceted approach. Relying solely on experimental methods can be time-consuming and expensive. Integrating computational chemistry with experimental work offers a powerful synergy to accelerate research. numberanalytics.com
The research gap lies in the limited application of these integrated models specifically to mixed bromo/chloro systems. While computational methods like Density Functional Theory (DFT) have been used to explore reaction mechanisms for chlorinated congeners, similar studies on dibromochloro-dibenzofurans are scarce. acs.orgdntb.gov.ua
Future research should embrace an integrated strategy:
Predicting Degradation Pathways: Using computational tools to model the interaction of dibromochloro-dibenzofuran isomers with catalytic enzymes. researchgate.net This can predict the most likely points of enzymatic attack and the resulting metabolites, which can then be verified experimentally.
Elucidating Reaction Mechanisms: Employing DFT and other quantum chemical methods to study the energetics of formation pathways in thermal processes and degradation pathways (e.g., oxidation, reduction, hydrolysis). numberanalytics.comacs.org
Developing QSAR Models: Creating Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties, environmental fate, and potential toxicity of unsynthesized or untested isomers based on their molecular structure.
Synergistic Experimentation: Designing experiments based on computational predictions. For instance, if modeling suggests a specific microbial enzyme should be active against a certain isomer, this can be prioritized for wet lab testing. mdpi.com
By combining the predictive power of computational chemistry with the empirical validation of experimental studies, a more complete and rapid understanding of the science of dibromochloro-dibenzofurans can be achieved.
Q & A
Q. What are the key thermodynamic properties of dibenzofuran derivatives, and how are they experimentally determined?
To determine thermodynamic properties such as enthalpy of fusion, sublimation, and formation, researchers employ techniques like differential scanning calorimetry (DSC) for measuring melting points and fusion enthalpies (e.g., 19.4 ± 1.0 kJ mol⁻¹ for dibenzofuran at 355.52 K) . Combustion calorimetry and vacuum-drop microcalorimetry are used to quantify standard molar enthalpies of formation in crystalline and gaseous phases. Computational methods like G3(MP2)//B3LYP validate gas-phase data, providing a hybrid experimental-theoretical framework .
Q. What experimental setups are recommended for studying oxidation/pyrolysis of dibenzofuran at trace concentrations?
A perfectly stirred reactor operating at 500–950°C and atmospheric pressure is ideal for kinetic studies of dibenzofuran oxidation/pyrolysis at low concentrations (~2 ppm). This setup enables precise control of reaction parameters (residence time, quench rate) and quantification of trace reaction products via gas chromatography or mass spectrometry. Such systems are critical for modeling polychlorinated dibenzofuran (PCDF) degradation mechanisms .
Q. How do solubility profiles of dibenzofuran in organic solvents influence synthetic chemistry workflows?
Solubility data in solvents like toluene, ethyl acetate, and alcohols (e.g., ethanol, 1-butanol) inform solvent selection for synthesis and purification. For example, dibenzofuran’s solubility in ethanol at 283.15–333.15 K shows deviations (~10% uncertainty), necessitating validation via curve-fitting models (e.g., Eq. 3 with coefficients A, B, C) to ensure experimental reproducibility .
Advanced Research Questions
Q. What mechanisms drive polychlorinated dibenzofuran (PCDF) formation during waste combustion, and how can emissions be mitigated?
PCDF formation in combustors is influenced by oxygen levels , chlorine content , and quench rates. Key pathways include:
Q. How can discrepancies in dibenzofuran solubility data for alcoholic solvents be reconciled?
Deviations in ethanol and 1-butanol solubility (~10% mean relative deviation) may arise from experimental uncertainties (e.g., ~6% error margins) or solvent polarity effects. Researchers should cross-validate data using molecular dynamic simulations or Hansen solubility parameters to account for hydrogen-bonding interactions unique to alcohols .
Q. What methodologies assess the toxicity of halogenated dibenzofurans compared to their unsubstituted analogs?
Unsubstituted dibenzofuran exhibits minimal toxicity (USEPA toxicity equivalency factor = 0), whereas chlorinated/brominated derivatives require in vitro mutagenicity assays (e.g., Ames test) and in vivo models to evaluate bioaccumulation and carcinogenicity. Structural-activity relationships (SARs) link halogen substitution patterns to biological activity .
Q. How are dibenzofuran derivatives engineered for pharmacological applications, such as P450 enzyme inhibition?
Crystal structure analysis (e.g., 2-(pentyloxy)dibenzo-[b,d]furan ) guides rational drug design. Synthetic routes involve Ullmann coupling or palladium-catalyzed cross-coupling to introduce functional groups. Pharmacological efficacy is validated via enzyme inhibition assays and molecular docking studies targeting cytochrome P450 active sites .
Data Contradiction & Validation
Q. How should researchers address conflicting thermochemical data between experimental and computational studies?
Discrepancies in gas-phase formation enthalpies (e.g., ±3.9 kJ mol⁻¹ in experimental vs. computational values) require error propagation analysis and validation using higher-level ab initio methods (e.g., CCSD(T)). Consensus is achieved by benchmarking against established databases like NIST .
Q. Why do dibenzofuran degradation kinetics differ between high-concentration (1000 ppm) and trace-level (2 ppm) studies?
At higher concentrations, radical recombination and secondary reactions dominate, whereas trace-level studies emphasize first-order kinetics and surface-mediated pathways. Researchers must calibrate models using both datasets to ensure mechanistic accuracy across concentration regimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
